2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride
Description
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is a piperazine-derived small molecule characterized by a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the piperazine ring and a 2-chloroethanone moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
2-chloro-1-(4-prop-2-ynylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O.ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;/h1H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAHIEDOUTZVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 1-(prop-2-yn-1-yl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The propynyl group can participate in cyclization reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The propynyl group may also play a role in modulating the compound’s biological activity by participating in additional chemical reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares a core structure with several analogs, differing primarily in the substituents on the piperazine ring. These variations influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:
Table 1: Comparison of Structural Analogues
Notes and Considerations
- Purity and Handling : Most compounds are available at ≥95% purity, but storage conditions (e.g., desiccation, low temperature) are critical for stability .
- Structural-Activity Relationships (SAR): Minor substituent changes significantly alter bioactivity.
- Limitations : Pharmacokinetic data (e.g., half-life, toxicity) are sparse in the provided evidence, necessitating further preclinical studies.
Biological Activity
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features, including a chloroacetyl group and a propynyl-substituted piperazine ring, contribute to its diverse biological activities. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on current research.
The molecular formula of 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is C₉H₁₃ClN₂O·HCl, with a molecular weight of approximately 237.12 g/mol. The compound is characterized by the following structural features:
| Feature | Description |
|---|---|
| Chloroacetyl Group | Provides electrophilic reactivity |
| Piperazine Ring | Enhances solubility and biological activity |
| Propynyl Group | Contributes to unique chemical reactivity |
Antimicrobial Properties
Research indicates that 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 2-Chloro-1-[4-(prop-2-yn-1-y)piperazin-1-y]ethan-1-one HCl | 20–70 | S. aureus |
| Ceftriaxone | 0.1–4 | S. aureus / E. coli |
| Other Piperazine Derivatives | Varies | Various |
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting cellular signaling pathways associated with tumor growth.
The biological activity of 2-Chloro-1-[4-(prop-2-yn-1-y)piperazin-1-y]ethan-1-one hydrochloride is thought to arise from its interaction with various molecular targets:
- Enzyme Inhibition : The chloroacetyl group can react with nucleophilic amino acids in enzymes, leading to irreversible inhibition.
- Disruption of Cellular Processes : By forming covalent bonds with proteins, the compound may interfere with cellular signaling and metabolic processes.
- Modulation of Gene Expression : Some derivatives have shown potential in modulating gene expression related to cell cycle regulation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of related piperazine derivatives, providing insights into the potential applications of this compound:
Study Example 1
A study conducted by researchers at MDPI evaluated various piperazine derivatives for their antibacterial efficacy. The findings indicated that compounds similar to 2-Chloro-1-[4-(prop-2-yn-1-y)piperazin-1-y]ethan-1-one hydrochloride exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Study Example 2
Another investigation focused on the anticancer properties of piperazine derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The study suggested that modifications to the piperazine ring could enhance cytotoxicity against specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
